methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a bromine atom at the 7th position and a methyl ester group at the 3rd position of the tetrahydroisoquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the bromination of a suitable isoquinoline precursor followed by esterification. One common method involves the bromination of 1,2,3,4-tetrahydroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to carry out the bromination and esterification reactions in a controlled manner, ensuring high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a de-brominated isoquinoline derivative.
Substitution: The bromine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different substituted isoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products:
- Oxidation products include quinoline derivatives.
- Reduction products include de-brominated isoquinoline derivatives.
- Substitution products vary depending on the nucleophile used, resulting in a range of substituted isoquinoline derivatives .
Scientific Research Applications
Chemistry: Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of isoquinoline derivatives. It helps in understanding the interactions of these compounds with biological targets such as enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Isoquinoline derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The bromine atom and the ester group play crucial roles in its binding affinity and activity. The compound can interact with enzymes and receptors, modulating their functions and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl (3R)-3-hydroxybutanoate
- Methyl (3R)-3-pyrrolidinecarboxylate hydrochloride
- Trifluoromethyl-substituted isoquinoline derivatives
Comparison: Methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to the presence of the bromine atom at the 7th position, which imparts distinct chemical reactivity and biological activity. Compared to other isoquinoline derivatives, this compound exhibits different substitution patterns and functional groups, leading to varied applications and properties .
Properties
Molecular Formula |
C11H12BrNO2 |
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Molecular Weight |
270.12 g/mol |
IUPAC Name |
methyl (3R)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-4,10,13H,5-6H2,1H3/t10-/m1/s1 |
InChI Key |
GMUHWXAZHLCZGC-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC2=C(CN1)C=C(C=C2)Br |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)Br |
Origin of Product |
United States |
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